molecular formula C20H22FN3O2 B2792040 3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320925-53-7

3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2792040
CAS No.: 2320925-53-7
M. Wt: 355.413
InChI Key: MBFYOJHZMDMSHW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylpyridazinyl group, a piperidinyl group, and a fluorophenyl group. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the cyclopropylpyridazinyl intermediate. This intermediate is then reacted with a piperidinyl derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine include:

  • [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-chlorophenyl)methanone
  • [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-bromophenyl)methanone
  • [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-4-2-1-3-16(17)20(25)24-11-9-14(10-12-24)13-26-19-8-7-18(22-23-19)15-5-6-15/h1-4,7-8,14-15H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFYOJHZMDMSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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